PROTAC STING Degrader-2

PROTAC STING autoimmunity

Researchers studying STING-driven autoinflammatory diseases often face transient target suppression with non-covalent degraders. PROTAC STING Degrader-2 addresses this with a covalent, VHL-based mechanism for sustained degradation. - Achieves 75% STING degradation at 3 µM over 48 h, enabling durable pathway suppression. - DC50 of 0.53 μM offers a 6-fold potency improvement over first-generation STING PROTAC SP23. - VHL-recruiting design may improve membrane penetration compared to CRBN-based alternatives. Supplied with reliable global logistics for research continuity.

Molecular Formula C74H79FN10O15S3
Molecular Weight 1463.7 g/mol
Cat. No. B15137187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC STING Degrader-2
Molecular FormulaC74H79FN10O15S3
Molecular Weight1463.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)NCCCNC(=O)C4=CC(=CC=C4)S(=O)(=O)N5C=C(C=CC5=O)C(=O)NCCCCCC(=O)OC6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)C8=CC=CC=C8)NS(=O)(=O)C9=CC=C(C=C9)F)O
InChIInChI=1S/C74H79FN10O15S3/c1-46(48-19-23-51(24-20-48)67-47(2)79-45-101-67)80-72(94)61-42-57(86)44-84(61)73(95)68(74(3,4)5)82-64(88)35-34-63(87)76-38-13-39-78-69(91)53-16-12-17-59(40-53)103(98,99)85-43-54(27-36-65(85)89)70(92)77-37-11-7-10-18-66(90)100-62-33-30-56(41-60(62)83-102(96,97)58-31-28-55(75)29-32-58)81-71(93)52-25-21-50(22-26-52)49-14-8-6-9-15-49/h6,8-9,12,14-17,19-33,36,40-41,43,45-46,57,61,68,83,86H,7,10-11,13,18,34-35,37-39,42,44H2,1-5H3,(H,76,87)(H,77,92)(H,78,91)(H,80,94)(H,81,93)(H,82,88)/t46-,57+,61-,68+/m0/s1
InChIKeyRXNBROLBKMPODG-ABLHSHFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC STING Degrader-2: Covalent STING Degrader


PROTAC STING Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the stimulator of interferon genes (STING) protein. It recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a covalent binding mechanism, achieving a half-maximal degradation concentration (DC50) of 0.53 μM in cellular assays [1]. The compound covalently engages both STING and the E3 ligase, triggering ubiquitin-proteasome system (UPS)-dependent degradation of STING. This mechanism is intended to investigate STING-driven autoinflammatory and autoimmune disorders .

PROTAC STING Degrader-2: Why Generic Substitution Fails


STING-targeting PROTACs are not interchangeable due to fundamental differences in E3 ligase recruitment (VHL vs. CRBN), linker chemistry, and covalent vs. non-covalent binding modes. These variables directly impact degradation potency (DC50), kinetics of ternary complex formation, and cellular selectivity profiles [1]. For example, CRBN-based degraders like SP23 exhibit different membrane penetration and immune cell selectivity compared to VHL-based analogs. Covalent PROTACs such as PROTAC STING Degrader-2 offer sustained target engagement, while non-covalent variants may show more transient effects [1]. The following quantitative evidence clarifies where PROTAC STING Degrader-2 differentiates itself.

PROTAC STING Degrader-2: Comparative Evidence


Sustained STING Degradation vs. SP23

PROTAC STING Degrader-2 (referred to as 'Degrader 2') achieved approximately 75% STING degradation at a concentration of 3 µM after 48 hours in cellular assays, demonstrating superior sustained degradation activity compared to the first-in-class STING PROTAC SP23 under comparable conditions [1]. This direct head-to-head comparison highlights the covalent degrader's ability to maintain target engagement at lower concentrations over extended periods.

PROTAC STING autoimmunity degradation kinetics

Degradation Potency Improvement vs. SP23

PROTAC STING Degrader-2 exhibits a DC50 of 0.53 µM in cellular degradation assays, representing an approximately 6-fold increase in potency compared to the first-in-class STING PROTAC SP23, which has a reported DC50 of 3.2 µM [1]. Both compounds target STING for proteasomal degradation, but the covalent mechanism and VHL recruitment of Degrader-2 contribute to its enhanced potency.

PROTAC STING DC50 potency

DC50 Comparison Across STING PROTACs

PROTAC STING Degrader-2's DC50 of 0.53 µM places it in a competitive potency range relative to other STING PROTACs. It is approximately 6-fold more potent than SP23 (3.2 µM), slightly more potent than ST9 (0.62 µM), less potent than UNC9036 (0.227 µM), and significantly less potent than the non-covalent degrader BH690L (0.0113 µM) [1][2]. These comparisons are derived from independent studies and should be interpreted within the context of different assay conditions and E3 ligase systems.

PROTAC STING DC50 comparator

Covalent Mechanism: Sustained Degradation

PROTAC STING Degrader-2 employs a covalent binding strategy that engages both STING and the VHL E3 ligase, leading to sustained target degradation over 48 hours [1]. In related covalent STING PROTACs with similar sulfonyl-pyridone chemistry (e.g., SD02), a Dmax of 56.65% has been reported [2]. In contrast, non-covalent PROTACs like SP23 may exhibit more transient target engagement due to reversible binding kinetics. Covalent PROTACs are increasingly recognized for their potential to achieve prolonged pharmacodynamic effects and reduced dosing frequency in preclinical models [3].

covalent PROTAC sustained degradation Dmax

VHL E3 Ligase: Immune Cell Selectivity

PROTAC STING Degrader-2 recruits the VHL E3 ligase, a feature associated with distinct cellular selectivity profiles compared to CRBN-recruiting PROTACs like SP23 [1]. A comparative analysis of STING PROTACs notes that VHL-based degraders (e.g., UNC9036) exhibit immune cell selectivity, whereas CRBN-based SP23 suffers from poor membrane penetration [1]. While direct selectivity data for Degrader-2 are not yet reported, its VHL recruitment suggests it may share favorable immune cell targeting properties, making it particularly relevant for autoimmune disease research where myeloid and lymphoid lineage cells are key drivers.

E3 ligase VHL CRBN immune cell selectivity

PROTAC STING Degrader-2: Research Applications


Autoimmune Disease Models

PROTAC STING Degrader-2's sustained degradation profile (75% degradation at 3 µM, 48 h) and VHL-based E3 ligase recruitment make it a compelling tool for investigating STING-driven pathologies in autoimmune disease models [1]. Its covalent mechanism may provide durable target suppression, mimicking the prolonged pharmacodynamics desired for therapeutic intervention in conditions like STING-associated vasculopathy with onset in infancy (SAVI) or systemic lupus erythematosus, where chronic STING activation drives disease [1].

Acute Kidney Injury Research

Given that first-in-class STING PROTAC SP23 demonstrated renoprotective efficacy in cisplatin-induced AKI models [2], PROTAC STING Degrader-2, with its 6-fold improved DC50 (0.53 µM vs. 3.2 µM) [3], offers enhanced potency for exploring STING's role in renal inflammation and injury. Its VHL-based design may also circumvent the poor membrane penetration noted for CRBN-based SP23 [2], potentially improving target engagement in renal tissue.

Covalent PROTAC Mechanism Studies

PROTAC STING Degrader-2's unique covalent binding to both STING and the VHL E3 ligase provides a valuable tool for dissecting covalent PROTAC pharmacology [4]. Researchers can employ this compound to investigate ternary complex stability, degradation kinetics, and the impact of irreversible target engagement on downstream signaling, contrasting it with non-covalent STING PROTACs [2].

STING PROTAC Platform Comparison

As a VHL-recruiting, covalent STING degrader with a DC50 of 0.53 µM [3], PROTAC STING Degrader-2 serves as a benchmark compound for cross-comparison studies evaluating the influence of E3 ligase choice (VHL vs. CRBN) and covalent vs. non-covalent warheads on degradation efficiency, selectivity, and in vivo tolerability. Its position within the potency landscape (between SP23 and UNC9036) makes it a useful reference for optimizing next-generation STING-targeting PROTACs.

Technical Documentation Hub

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29 linked technical documents
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